Triplet Excited-State Lifetime Enhancement
The perdeuteration of coronene induces a substantial kinetic isotope effect on the non-radiative decay of the triplet excited state. Direct head-to-head comparison of coronene-d12 with its protiated analog coronene-h12 in a poly(methyl methacrylate) (PMMA) matrix at room temperature reveals a more than 3-fold increase in triplet lifetime for the deuterated compound [1]. This differential stems from reduced C-H(D) vibrational coupling, which suppresses non-radiative deactivation pathways. The extended lifetime of coronene-d12 is critical for applications requiring long-lived excited states, such as room-temperature phosphorescence (RTP) and optical limiting [2].
| Evidence Dimension | Triplet excited-state lifetime (τ_T) |
|---|---|
| Target Compound Data | 19 seconds |
| Comparator Or Baseline | Coronene-h12, 6.2 seconds |
| Quantified Difference | 3.06-fold longer |
| Conditions | Room temperature, poly(methyl methacrylate) (PMMA) polymer matrix; measured by transient absorption and phosphorescence decay |
Why This Matters
A 3-fold longer triplet lifetime enables efficient accumulation of triplet excitons under weak continuous excitation, a prerequisite for applications like sunlight-powered optical limiting and ultralong organic phosphorescence.
- [1] J. Sérgio Seixas de Melo, et al. Obtaining triplet-triplet absorption spectra and triplet lifetimes of long-lived molecules with a UV-Visible spectrophotometer. J. Photochem. Photobiol. 2024, 17, 100001. View Source
- [2] Shuzo Hirata, et al. Large Reverse Saturable Absorption at the Sunlight Power Level Using the Ultralong Lifetime of Triplet Excitons. J. Phys. Chem. Lett. 2017, 8 (15), 3683-3689. View Source
